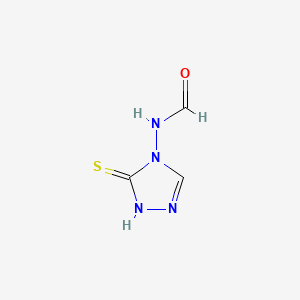
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is a compound that belongs to the class of 1,2,4-triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide typically involves the reaction of 1,2,4-triazole derivatives with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives. These products have diverse applications in different fields .
科学研究应用
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.
作用机制
The mechanism of action of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can form hydrogen bonds with various enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. This interaction is crucial for its biological activities, including its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide .
Uniqueness
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is unique due to its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
CAS 编号 |
69659-17-2 |
|---|---|
分子式 |
C3H4N4OS |
分子量 |
144.16 g/mol |
IUPAC 名称 |
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide |
InChI |
InChI=1S/C3H4N4OS/c8-2-5-7-1-4-6-3(7)9/h1-2H,(H,5,8)(H,6,9) |
InChI 键 |
AQBCQCZKNPLOSG-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=S)N1NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


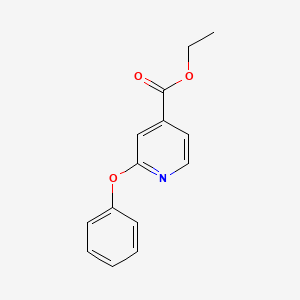
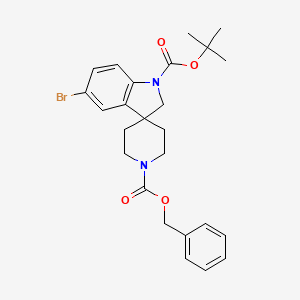
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
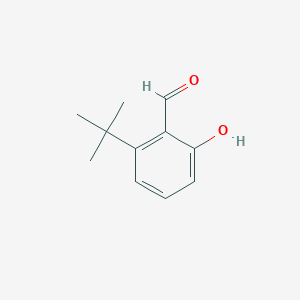


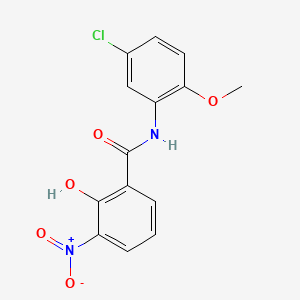
![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
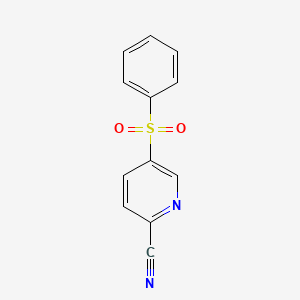
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)
